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Compound of Interest |

Ethanone, 2-(2-chlorophenyl)-1-(4-
Compound Name:
methylphenyl)-
CAS No.: 41840-94-2
Cat. No.: B12340528
\ J

Executive Summary

In the landscape of medicinal chemistry and drug development, substituted deoxybenzoins
serve as highly versatile, privileged scaffolds. 2-(2-chlorophenyl)-4'-methylacetophenone (CAS
41840-94-2) is a structurally unique alpha-arylacetophenone derivative that acts as a critical
intermediate in the synthesis of complex heterocycles[1]. By combining an enolizable
methylene bridge with the steric and electronic influences of an ortho-chloro substitution and a
para-methyl group, this molecule offers highly predictable reactivity profiles for downstream
functionalization, including click-chemistry-derived triazoles and substituted furans[2],[3].

This whitepaper provides an in-depth analysis of its structural causality, physicochemical
properties, and a self-validating synthetic protocol designed for researchers and application
scientists.

Chemical Identity & Structural Nomenclature

To ensure absolute clarity across cross-disciplinary teams, the compound is identified by
several synonymous nomenclatures depending on the pharmacological or chemical context[4].

e |[UPAC Name: 2-(2-chlorophenyl)-1-(4-methylphenyl)ethan-1-one
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e Common Synonyms:

o 2-(2-chlorophenyl)-4'-methylacetophenone

o 2-(2-chlorophenyl)-1-(p-tolyl)ethanone

o 1-(4-methylphenyl)-2-(2-chlorophenyl)ethanone

e SMILES String:CC1=CC=C(C(=0)CC2=CC=CC=C2Cl)C=C1

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties essential for predicting

solubility, partitioning, and reaction kinetics.

Property Value Structural Implication
Unique identifier for
CAS Registry Number 41840-94-2 procurement and safety
tracking[1].
Indicates a high degree of
Molecular Formula C15H13CIO unsaturation (Index of
Hydrogen Deficiency = 9).
] Favorable for Lipinski's Rule of
Molecular Weight 244.72 g/mol ) )
5 in downstream drug design.
Highly lipophilic; requires non-
LogP (Predicted) ~3.8 polar or moderately polar
organic solvents for reactions.
Lacks protic functional groups
Hydrogen Bond Donors 0 )
(excluding the enol tautomer).
The carbonyl oxygen serves as
Hydrogen Bond Acceptors 1
the sole H-bond acceptor.
Allows conformational flexibility
Rotatable Bonds 3

around the methylene bridge.

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://www.bocsci.com/2-2-chlorophenyl-1-p-tolyl-ethanone-cas-41840-94-2-item-248893.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12340528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Structural Causality & Reactivity Profile

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern
is valuable rather than simply knowing what it is. The reactivity of 2-(2-chlorophenyl)-4'-
methylacetophenone is governed by three distinct structural pillars:

o The Deoxybenzoin Core (Methylene Bridge): The -CH2- group is flanked by a carbonyl and
an aromatic ring. The pKa of these alpha-protons is approximately 15-16. This relatively high
acidity allows for facile base-catalyzed enolization, making it an ideal nucleophile for
Knoevenagel condensations or alpha-halogenations.

o The 2-Chloro Substitution: The chlorine atom at the ortho position of the alpha-phenyl ring
exerts a strong inductive electron-withdrawing effect (-1). This further stabilizes the enolate
intermediate formed during basic conditions, accelerating reaction rates compared to
unsubstituted deoxybenzoin. Additionally, the steric bulk of the ortho-chloro group restricts
rotation, which can induce favorable diastereoselectivity in asymmetric synthesis.

e The 4'-Methyl Substitution (p-Tolyl group): The methyl group on the acetophenone ring
provides a weak electron-donating effect (+I, +M). While it slightly reduces the electrophilicity
of the carbonyl carbon, its primary utility is in the synthesis phase: it acts as a powerful para-
directing group during Friedel-Crafts acylation, ensuring high regiochemical yield.

Synthetic Methodology: Self-Validating Friedel-
Crafts Acylation

The most robust and atom-economical route to synthesize 2-(2-chlorophenyl)-4'-
methylacetophenone is via the Friedel-Crafts acylation of toluene using 2-chlorophenylacetyl
chloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; observable physical changes at each
step confirm the mechanistic progression of the reaction.

Reagents Required:

o Toluene (Anhydrous, acts as both reactant and solvent) - 5.0 equivalents
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e 2-Chlorophenylacetyl chloride - 1.0 equivalent
¢ Aluminum chloride (AICI3, anhydrous powder) - 1.2 equivalents
Procedure:

o Preparation & Inert Atmosphere: Flame-dry a 250 mL three-neck round-bottom flask
equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Causality: AICI3 is
highly hygroscopic; moisture will rapidly hydrolyze the catalyst to Al(OH)3 and HCI,
terminating the reaction prematurely.

o Catalyst Suspension: Add anhydrous AICI3 (1.2 eq) to the flask, followed by anhydrous
toluene (5.0 eq). Cool the suspension to 0°C using an ice bath.

e Acylium lon Generation: Place 2-chlorophenylacetyl chloride (1.0 eq) into the addition funnel.
Add it dropwise to the stirring AICI3/toluene suspension over 30 minutes.

o Validation Checkpoint: The mixture will transition from a pale yellow suspension to a deep
orange/red homogeneous complex. The evolution of HCI gas (which can be monitored via
a bubbler) confirms the generation of the electrophilic acylium ion.

» Electrophilic Aromatic Substitution: Remove the ice bath and allow the reaction to warm to
room temperature. Stir for an additional 4 hours. The para-directing nature of the methyl
group on toluene ensures the substitution occurs almost exclusively at the 4-position,
minimizing ortho-isomer formation due to steric hindrance.

e Quenching the Lewis Acid Complex: Carefully pour the reaction mixture over a mixture of
crushed ice and 1M HCI (100 mL).

o Validation Checkpoint: The deep red color will dissipate, and the mixture will separate into
a clear organic layer and an aqueous layer. The acidic quench breaks the coordinate bond
between the product's carbonyl oxygen and the aluminum, rendering the aluminum salts
water-soluble.

o Workup & Purification: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the
combined organic layers with saturated NaHCO3, then brine. Dry over anhydrous Na2S04,
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filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol
to yield pure 2-(2-chlorophenyl)-4'-methylacetophenone.

Downstream Applications in Drug Development

The synthesized deoxybenzoin core is a highly sought-after precursor in medicinal chemistry,
specifically for generating bioactive heterocycles.

o Antimicrobial Bis-1,2,3-Triazoles: By subjecting the alpha-carbon to bromination followed by
azidation, the resulting azide can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) to form 1,2,3-triazole hybrids. These derivatives have shown significant promise as
agents against drug-resistant Gram-positive and Gram-negative bacterial strains[3].

o Substituted Furans: The enol tautomer of the deoxybenzoin can be trapped and cyclized to
form highly substituted furans, which are structural motifs found in numerous natural
products and kinase inhibitors[2].

Mechanistic Workflow Visualization
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Mechanistic pathway from Friedel-Crafts synthesis to downstream heterocyclic
functionalization.
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Analytical Validation Expectations

To confirm the successful synthesis and purity of 2-(2-chlorophenyl)-4'-methylacetophenone,
the following spectroscopic benchmarks should be met:

e 1H NMR (CDCI3, 400 MHz):

o Adistinct singlet integrating for 3 protons at ~2.40 ppm, corresponding to the para-methyl
group on the acetophenone ring.

o A sharp singlet integrating for 2 protons at ~4.35 ppm, corresponding to the methylene
bridge (-CH2-). The lack of splitting confirms it is isolated between the carbonyl and the
aryl ring.

o Aromatic multiplets integrating for 8 protons between 7.10 - 7.95 ppm. The ortho-protons
of the p-tolyl group will appear most downfield due to the deshielding anisotropic effect of
the adjacent carbonyl group.

» IR Spectroscopy (ATR): A strong, sharp absorption band at ~1685 cm~1, characteristic of an
aryl-conjugated ketone (C=0O stretch).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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